(S)-N-[[3-(3-Fluorophenyl)-2-oxo-5-oxazolidinyl]methyl]acetamide
Overview
Description
(S)-N-[[3-(3-Fluorophenyl)-2-oxo-5-oxazolidinyl]methyl]acetamide, often referred to as FOP, is a synthetic small molecule that has been used in a variety of scientific research applications. It is a member of the oxazolidinone family of compounds, which are known for their broad spectrum of antimicrobial activity. FOP is a chiral molecule, meaning it has two different configurations, and has been used in a variety of laboratory experiments to study its properties and applications.
Scientific Research Applications
Antibacterial Properties
Oxazolidinones, including compounds similar to (S)-N-[[3-(3-Fluorophenyl)-2-oxo-5-oxazolidinyl]methyl]acetamide, have shown potent antibacterial activities. They exhibit a unique mechanism of inhibiting bacterial protein synthesis, making them effective against a variety of clinically important human pathogens, including methicillin-resistant Staphylococcus aureus and Enterococcus species (Zurenko et al., 1996).
Polymorphism and Structural Analysis
The polymorphic nature of similar compounds has been studied, revealing different structural forms. For example, linezolid, an oxazolidinone antibiotic structurally related to (S)-N-[[3-(3-Fluorophenyl)-2-oxo-5-oxazolidinyl]methyl]acetamide, exists in multiple polymorphic forms, which have been characterized using single-crystal X-ray diffraction and other methods (Maccaroni et al., 2008).
Synthesis and Modifications
Efforts in synthesizing and modifying oxazolidinones have been extensive. Research has focused on developing new methods for synthesizing N-((2-oxo-3-substituted-oxazolidin-5-yl)methyl)acetamide derivatives, which have shown diverse biological activities (Yang Chao, 2008). Additionally, novel synthesis methods have been explored for stable isotope-labeled analogs of related antibacterial agents (Lin & Weaner, 2012).
Drug Delivery and Controlled Release
Studies have also investigated the incorporation of similar oxazolidinone compounds into drug delivery systems. For example, Linezolid, another oxazolidinone, has been embedded in poly(ϵ-caprolactone) membranes for controlled release, indicating potential applications in topical drug delivery (Tammaro et al., 2015).
Spectroscopic Characterization
Spectroscopic methods like FT-IR, Raman, ECD, and NMR have been applied to study the identification and optical purity of oxazolidinone derivatives, providing important insights into their molecular structure and behavior (Michalska et al., 2017).
Antibacterial Evaluation of Novel Derivatives
Novel derivatives of oxazolidinones have been synthesized and evaluated for their antibacterial activity, showing promising results against various resistant bacteria (Varshney et al., 2009).
Safety And Hazards
As with all chemicals, safety precautions should be taken when handling amides and oxazolidinones. This includes wearing appropriate personal protective equipment and working in a well-ventilated area. The specific safety and hazard information would depend on the particular compound and should be available in its Material Safety Data Sheet (MSDS).
Future Directions
The field of organic chemistry is always advancing, and new methods for synthesizing and modifying compounds like amides and oxazolidinones are continually being developed. For example, research is being conducted on the catalytic protodeboronation of pinacol boronic esters, a valuable but unknown transformation4.
Please note that this is a general overview and may not apply directly to “(S)-N-[[3-(3-Fluorophenyl)-2-oxo-5-oxazolidinyl]methyl]acetamide”. For specific information about this compound, further research would be needed.
properties
IUPAC Name |
N-[[(5S)-3-(3-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O3/c1-8(16)14-6-11-7-15(12(17)18-11)10-4-2-3-9(13)5-10/h2-5,11H,6-7H2,1H3,(H,14,16)/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUKDAFXYNGLEBZ-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1CN(C(=O)O1)C2=CC(=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC(=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20463072 | |
Record name | (S)-N-[[3-(3-Fluorophenyl)-2-oxo-5-oxazolidinyl]methyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20463072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-N-[[3-(3-Fluorophenyl)-2-oxo-5-oxazolidinyl]methyl]acetamide | |
CAS RN |
139071-79-7 | |
Record name | (S)-N-[[3-(3-Fluorophenyl)-2-oxo-5-oxazolidinyl]methyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20463072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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